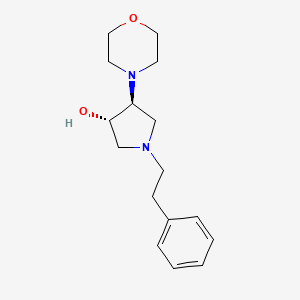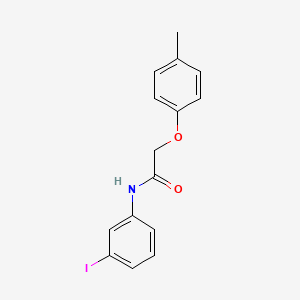![molecular formula C13H19N3O2 B6052678 N-{[2-(dimethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide](/img/structure/B6052678.png)
N-{[2-(dimethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(dimethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DMF or Tecfidera, and it is currently used as a treatment for multiple sclerosis. DMF is a small molecule that can easily cross the blood-brain barrier, making it a promising candidate for treating neurological disorders.
Mecanismo De Acción
The exact mechanism of action of DMF is not fully understood, but it is believed to work by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway regulates the expression of antioxidant and anti-inflammatory genes, which can help protect neurons from damage and reduce inflammation in the brain.
Biochemical and Physiological Effects:
DMF has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, increasing antioxidant activity, and protecting neurons from damage. DMF has also been shown to modulate the immune system, which may contribute to its therapeutic effects in multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMF in lab experiments is its well-established synthesis method and availability. DMF is also a small molecule that can easily penetrate cells and tissues, making it a useful tool for studying cellular pathways and mechanisms. However, one limitation of using DMF in lab experiments is that it can have non-specific effects on cellular processes, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for DMF research, including exploring its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research to develop more specific and potent Nrf2 activators that may have fewer off-target effects than DMF. Finally, there is interest in understanding the long-term effects of DMF treatment, particularly in patients with multiple sclerosis who may require long-term treatment.
Métodos De Síntesis
DMF is synthesized by reacting dimethylamine with 3-pyridinemethanol to form 2-(dimethylamino)-3-pyridinemethanol. This intermediate is then reacted with tetrahydrofuran-3-carboxylic acid chloride to form DMF. The synthesis of DMF is a well-established process that has been optimized for large-scale production.
Aplicaciones Científicas De Investigación
DMF has been extensively studied for its potential therapeutic applications in various neurological disorders, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. DMF has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for treating these disorders.
Propiedades
IUPAC Name |
N-[[2-(dimethylamino)pyridin-3-yl]methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-16(2)12-10(4-3-6-14-12)8-15-13(17)11-5-7-18-9-11/h3-4,6,11H,5,7-9H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIGHHFKJOYNJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNC(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-(2-ethylbutyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6052610.png)
![5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B6052611.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(1-propyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6052618.png)
![7-(4-fluorobenzyl)-2-[3-(3-thienyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6052621.png)
![N-{2-[(2,5-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6052625.png)
![4-bromo-2-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}methyl)phenol](/img/structure/B6052628.png)
![2-[(2-oxotetrahydro-3-furanyl)thio]-4(3H)-quinazolinone](/img/structure/B6052644.png)
![5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B6052652.png)

![5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6052658.png)
![2-[4-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6052665.png)
![N-{1-[4-allyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B6052669.png)
